molecular formula C6H6O2 B8711716 Hydroxy cyclohexadienone CAS No. 6008-16-8

Hydroxy cyclohexadienone

Cat. No. B8711716
CAS RN: 6008-16-8
M. Wt: 110.11 g/mol
InChI Key: OMDZIQQFRGDFAP-UHFFFAOYSA-N
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Patent
US04321270

Procedure details

The Grignard reagent of 4-chloro-N-methylpiperidine (60 g, 0.47 moles) is prepared as in Example 3A. To this is added a solution of 23 g (0.155 moles) dihydrocoumarin in 100 ml tetrahydrofuran over 20 minutes (reaction is refluxed). Refluxed for 31/2 hours. The flask is cooled in an ice bath and saturated ammonium chloride solution is added (200 ml). The layers are separated and the aqueous extracted with tetrahydrofuran. The organics are dried (magnesium sulfate) and evaporated. The residue, after an acid-base extraction, yield 13 g from the organics. Carbon dioxide is bubbled through the aqueous which is then extracted with dichloromethane. These organics are dried and evaporated to yield 26 g. Chromatography (basic alumina, activity III, chloroform) afforded 17.7 g (46%) crystalline keto-phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3]C2O[C:9](=[O:10])[CH2:8]C[C:5]=2[CH:6]=1.[Cl-:12].[NH4+:13].[CH:14](Cl)(Cl)Cl.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[Cl:12][CH:1]1[CH2:2][CH2:3][N:13]([CH3:14])[CH2:5][CH2:6]1.[O:10]=[C:9]1[CH:8]=[CH:19][CH:20]=[CH:21][CH:22]1[OH:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction is refluxed)
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue, after an acid-base extraction, yield 13 g from the organics
CUSTOM
Type
CUSTOM
Details
Carbon dioxide is bubbled through the aqueous which
EXTRACTION
Type
EXTRACTION
Details
is then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
These organics are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 26 g

Outcomes

Product
Name
Type
product
Smiles
ClC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mol
AMOUNT: MASS 60 g
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04321270

Procedure details

The Grignard reagent of 4-chloro-N-methylpiperidine (60 g, 0.47 moles) is prepared as in Example 3A. To this is added a solution of 23 g (0.155 moles) dihydrocoumarin in 100 ml tetrahydrofuran over 20 minutes (reaction is refluxed). Refluxed for 31/2 hours. The flask is cooled in an ice bath and saturated ammonium chloride solution is added (200 ml). The layers are separated and the aqueous extracted with tetrahydrofuran. The organics are dried (magnesium sulfate) and evaporated. The residue, after an acid-base extraction, yield 13 g from the organics. Carbon dioxide is bubbled through the aqueous which is then extracted with dichloromethane. These organics are dried and evaporated to yield 26 g. Chromatography (basic alumina, activity III, chloroform) afforded 17.7 g (46%) crystalline keto-phenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3]C2O[C:9](=[O:10])[CH2:8]C[C:5]=2[CH:6]=1.[Cl-:12].[NH4+:13].[CH:14](Cl)(Cl)Cl.[O:18]1[CH2:22][CH2:21][CH2:20][CH2:19]1>>[Cl:12][CH:1]1[CH2:2][CH2:3][N:13]([CH3:14])[CH2:5][CH2:6]1.[O:10]=[C:9]1[CH:8]=[CH:19][CH:20]=[CH:21][CH:22]1[OH:18] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
C=1C=CC2=C(C1)CCC(=O)O2
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(reaction is refluxed)
TEMPERATURE
Type
TEMPERATURE
Details
Refluxed for 31/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The flask is cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with tetrahydrofuran
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The residue, after an acid-base extraction, yield 13 g from the organics
CUSTOM
Type
CUSTOM
Details
Carbon dioxide is bubbled through the aqueous which
EXTRACTION
Type
EXTRACTION
Details
is then extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
These organics are dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 26 g

Outcomes

Product
Name
Type
product
Smiles
ClC1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.47 mol
AMOUNT: MASS 60 g
Name
Type
product
Smiles
Name
Type
product
Smiles
O=C1C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 17.7 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.